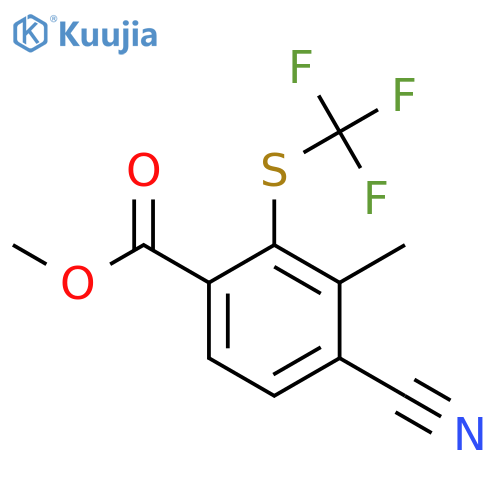

Cas no 1807198-00-0 (Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate)

1807198-00-0 structure

商品名:Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate

CAS番号:1807198-00-0

MF:C11H8F3NO2S

メガワット:275.246932029724

CID:4951506

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C11H8F3NO2S/c1-6-7(5-15)3-4-8(10(16)17-2)9(6)18-11(12,13)14/h3-4H,1-2H3

- InChIKey: BBHFQFWJOSUKLV-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C(C(=O)OC)=CC=C(C#N)C=1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): 3.6

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012985-1g |

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate |

1807198-00-0 | 97% | 1g |

1,519.80 USD | 2021-06-21 |

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1807198-00-0 (Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量